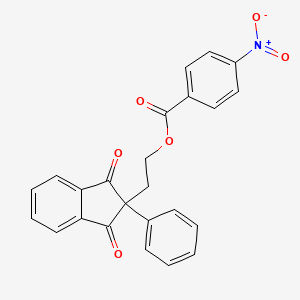

2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate is a chemical compound of interest due to its structural complexity and potential for varied applications in organic chemistry and material science. Its synthesis and properties are key areas of study to understand its behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions, such as the aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation processes. These methods yield compounds with complex structures, including nitrobenzoate groups, indicative of the potential synthesis pathways for the compound (Choi & Kim, 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is a common approach to understanding the crystal structure of such compounds. For example, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been studied for its crystal structure, highlighting the importance of hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with nitrobenzoate groups include cyclization and reactions with maleic anhydride to form corresponding maleic acid monoamides, showcasing the chemical versatility and reactivity of these molecules (Kolyamshin et al., 2021).

Physical Properties Analysis

The physical properties of compounds like this compound can be inferred from studies on similar molecules, where hydrogen bonding plays a crucial role in determining their solid-state structure and properties (Sonar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through reactions with other compounds, revealing insights into the functional groups' behavior and the compound's overall chemical behavior. For instance, reactions with potassium 4-aminobenzoate and subsequent processes demonstrate the compound's functional versatility (Kolyamshin et al., 2021).

Wissenschaftliche Forschungsanwendungen

Sulfhydryl Group Determination

G. Ellman (1959) described a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, including blood. This research emphasizes the importance of aromatic compounds in biochemistry, particularly in understanding the behavior of sulfhydryl groups in various biological contexts (Ellman, 1959).

Functionalization of Nitrobenzodioxoles

The study by Ouassila Amiri-Attou et al. (2005) on the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols highlights the chemical versatility of nitrobenzo derivatives, which may include compounds similar to 2-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)ethyl 4-nitrobenzoate in their reaction mechanisms or applications (Amiri-Attou, Terme, & Vanelle, 2005).

Isoxazole Synthesis

V. Paradkar et al. (1993) researched the reaction of β-keto ethyleneacetals with hydroxylamine, leading to isoxazole synthesis. This process, involving compounds structurally related to this compound, provides insights into synthetic pathways for creating complex organic structures (Paradkar, Latham, & Krishnaswami, 1993).

Nitrooxy-Derivative of Aspirin

A. Foppoli et al. (2004) studied NCX4016, a nitrooxy-derivative of aspirin, showcasing the potential of nitrooxy derivatives in pharmaceutical applications. This is relevant to the understanding of similar nitro derivatives, like this compound, in medicinal chemistry (Foppoli et al., 2004).

HIV-1 Reverse Transcriptase Inhibitors

The research by G. De Martino et al. (2005) on 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors underlines the pharmaceutical significance of nitro derivatives. This work could guide further exploration into similar compounds like this compound (De Martino et al., 2005).

Fluorescent Nitrobenzoyl Polythiophenes

E. C. Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, demonstrating the use of nitrobenzoyl derivatives in creating fluorescent materials. This could suggest similar applications for this compound in materials science (Coelho, Nascimento, Ribeiro, & Navarro, 2015).

Profluorescent Nitroxides as Polymer Sensors

J. Blinco et al. (2008) developed profluorescent nitroxides to sense radical-mediated damage in polymers. This research could inform similar uses for this compound in polymer science, especially in monitoring and mitigating oxidative damage (Blinco et al., 2008).

Mercury Ion Sensing

The study by Yi-Bin Ruan et al. (2011) on a triazole-linked NBD as a selective sensor for mercury ions in aqueous solutions illustrates the potential of nitrobenzo derivatives in environmental monitoring and analytical chemistry. This could hint at similar sensing applications for this compound (Ruan, Maisonneuve, & Xie, 2011).

Mesomorphic Properties in Liquid Crystals

H. Sugiura et al. (1991) explored the thermal properties of nitrobenzoyloxy benzoates, revealing their potential in liquid crystal technology. Such research can provide insights into the applications of similar nitrobenzoyl compounds in the development of advanced materials (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information or specific studies on this compound, it’s difficult to predict its mechanism of action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-dioxo-2-phenylinden-2-yl)ethyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c26-21-19-8-4-5-9-20(19)22(27)24(21,17-6-2-1-3-7-17)14-15-31-23(28)16-10-12-18(13-11-16)25(29)30/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBWCSOMIIQRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)

![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)